molecular formula C14H19NO2 B3858624 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone

1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone

Cat. No. B3858624
M. Wt: 233.31 g/mol
InChI Key: QLALGABCBOWXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone (BZP) is a synthetic compound that belongs to the class of pyrrolidinones. BZP has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone is not fully understood. However, studies have suggested that 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone may act as a dopamine and serotonin receptor agonist, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone has been shown to have various biochemical and physiological effects. Studies have suggested that 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone may increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone has also been shown to have stimulant effects, including increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone can also be used as a chiral auxiliary in asymmetric synthesis, which can improve the yield and selectivity of the reaction. However, one limitation is that 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone has psychoactive effects, which can make it difficult to study its biochemical and physiological effects in vitro.

Future Directions

There are several future directions for the study of 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone. One direction is to further investigate its mechanism of action, including its interactions with dopamine and serotonin receptors. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone and its potential limitations for lab experiments.

Scientific Research Applications

1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in metal-catalyzed reactions. 1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone has also been studied for its potential use as a pharmaceutical intermediate and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

1-benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2)9-12(16)15(14(13,3)17)10-11-7-5-4-6-8-11/h4-8,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLALGABCBOWXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1(C)O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone
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Reactant of Route 3
1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone
Reactant of Route 4
1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone
Reactant of Route 5
1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone
Reactant of Route 6
1-benzyl-5-hydroxy-4,4,5-trimethyl-2-pyrrolidinone

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